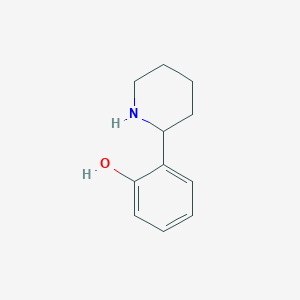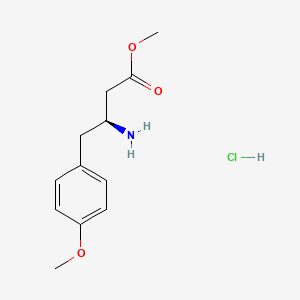
methyl(3S)-3-amino-4-(4-methoxyphenyl)butanoatehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (3S)-3-amino-4-(4-methoxyphenyl)butanoate hydrochloride is a chemical compound with significant interest in various scientific fields. This compound is known for its unique structural properties, which include an amino group and a methoxyphenyl group, making it a valuable molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3S)-3-amino-4-(4-methoxyphenyl)butanoate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and (S)-3-amino-4-hydroxybutanoic acid.
Esterification: The resulting intermediate undergoes esterification using methanol and a strong acid catalyst such as hydrochloric acid to form the methyl ester.
Purification: The final product is purified through recrystallization or chromatography techniques to obtain methyl (3S)-3-amino-4-(4-methoxyphenyl)butanoate hydrochloride in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Utilizing batch reactors for the condensation and esterification reactions.
Flow Microreactors: Employing flow microreactors for more efficient and sustainable synthesis.
Purification: Large-scale purification methods such as continuous chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl (3S)-3-amino-4-(4-methoxyphenyl)butanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The methoxy group can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Secondary and tertiary amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl (3S)-3-amino-4-(4-methoxyphenyl)butanoate hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of methyl (3S)-3-amino-4-(4-methoxyphenyl)butanoate hydrochloride involves:
Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.
Comparison with Similar Compounds
Similar Compounds
- Methyl (3S)-3-amino-3-(2-hydroxy-4-methoxyphenyl)propanoate hydrochloride .
- Methyl 3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)butanoate .
Uniqueness
Methyl (3S)-3-amino-4-(4-methoxyphenyl)butanoate hydrochloride stands out due to its unique combination of an amino group and a methoxyphenyl group, which imparts specific chemical reactivity and biological activity .
This detailed article provides a comprehensive overview of methyl (3S)-3-amino-4-(4-methoxyphenyl)butanoate hydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C12H18ClNO3 |
|---|---|
Molecular Weight |
259.73 g/mol |
IUPAC Name |
methyl (3S)-3-amino-4-(4-methoxyphenyl)butanoate;hydrochloride |
InChI |
InChI=1S/C12H17NO3.ClH/c1-15-11-5-3-9(4-6-11)7-10(13)8-12(14)16-2;/h3-6,10H,7-8,13H2,1-2H3;1H/t10-;/m0./s1 |
InChI Key |
DUXZJBRGAPXPCQ-PPHPATTJSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C[C@@H](CC(=O)OC)N.Cl |
Canonical SMILES |
COC1=CC=C(C=C1)CC(CC(=O)OC)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Amino-3-[4-(propan-2-yloxy)phenyl]propan-1-ol](/img/structure/B13600828.png)
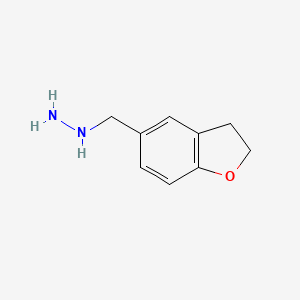
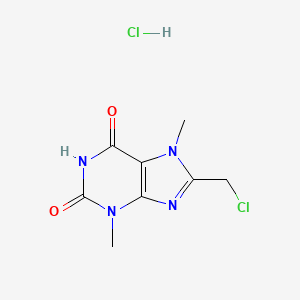
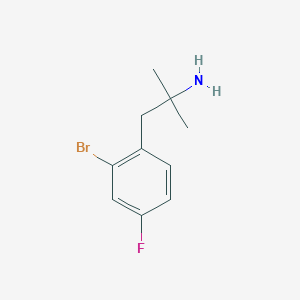
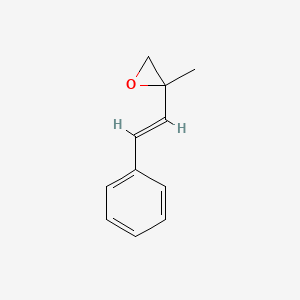
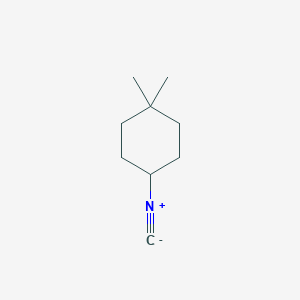
![1,5-Dioxa-8-azaspiro[5.5]undecane](/img/structure/B13600875.png)
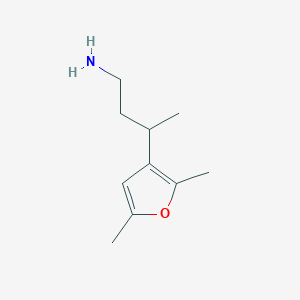
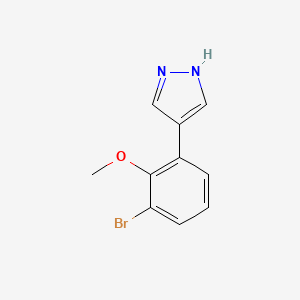
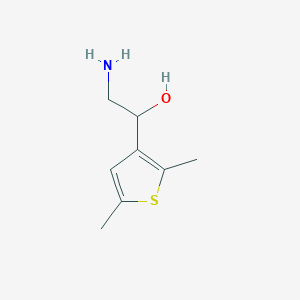
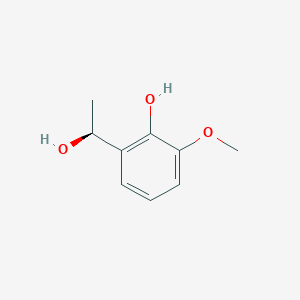
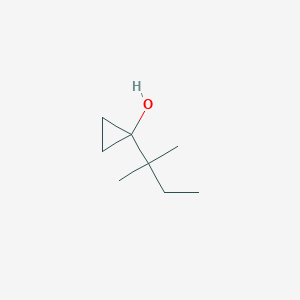
![3-(Prop-2-yn-1-yl)-1-azaspiro[3.3]heptanehydrochloride](/img/structure/B13600899.png)
